1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)-
Overview
Description
1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)- is a heterocyclic compound that belongs to the triazine family This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with carbon disulfide to form a dithiocarbazate intermediate. This intermediate is then cyclized with a suitable nitrile, such as acetonitrile, in the presence of a base like sodium ethoxide to yield the desired triazine compound.
Industrial Production Methods
Industrial production of 1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under specific conditions, leading to the formation of dihydrotriazine derivatives.
Substitution: The aromatic ring and the triazine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine and aromatic derivatives.
Scientific Research Applications
1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical processes. Additionally, its ability to generate reactive oxygen species can lead to oxidative stress in target cells, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)-
- 1,2,4-Triazine, 5-(4-methoxyphenyl)-3-(methylthio)-
- 1,2,4-Triazine, 5-(4-chlorophenyl)-3-(methylthio)-
Uniqueness
1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)- is unique due to the presence of both a 4-methylphenyl group and a methylthio group, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
5-(4-methylphenyl)-3-methylsulfanyl-1,2,4-triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-8-3-5-9(6-4-8)10-7-12-14-11(13-10)15-2/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIGNNZSPFBXIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=NC(=N2)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219675 | |
Record name | as-Triazine, 3-(methylthio)-5-(p-tolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00219675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69467-06-7 | |
Record name | as-Triazine, 3-(methylthio)-5-(p-tolyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069467067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | as-Triazine, 3-(methylthio)-5-(p-tolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00219675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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